4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Alkylation: The pyridazinone intermediate is then alkylated with a suitable halide to introduce the propyl chain.
Sulfonamide Formation: The final step involves the reaction of the alkylated pyridazinone with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The pyridazinone ring can be reduced to a dihydropyridazine under hydrogenation conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-hydroxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide.
Reduction: 4-methoxy-N-(3-(dihydropyridazin-1(6H)-yl)propyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, 4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide may be investigated for its potential as an enzyme inhibitor or receptor modulator. Its structure suggests it could interact with biological targets involved in various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound might be used in the development of new pharmaceuticals or agrochemicals
Mechanism of Action
The mechanism of action of 4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by mimicking the structure of natural substrates or inhibitors, thereby interfering with enzyme activity or receptor function. The pyridazinone moiety could enhance binding affinity and specificity towards certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide: shares similarities with other sulfonamides and pyridazinone derivatives.
This compound: can be compared to compounds like 4-methoxybenzenesulfonamide and pyridazinone derivatives.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity. The presence of both a sulfonamide and a pyridazinone moiety in the same molecule is relatively rare and could lead to unique interactions with biological targets.
Properties
IUPAC Name |
4-methoxy-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-21-12-5-7-13(8-6-12)22(19,20)16-10-3-11-17-14(18)4-2-9-15-17/h2,4-9,16H,3,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLGMIAHCZIPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.